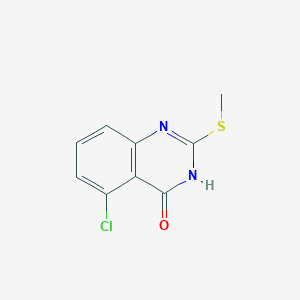

5-chloro-2-(methylthio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

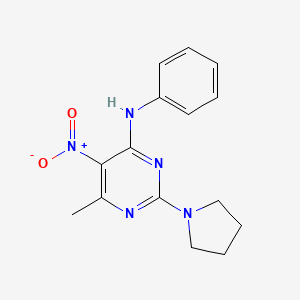

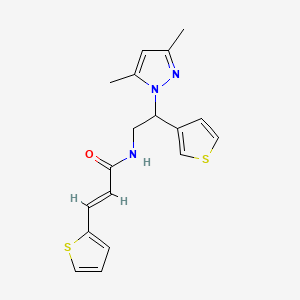

5-chloro-2-(methylthio)quinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7ClN2OS . It is used in various fields of pharmaceutical chemistry due to its diverse biological activities .

Synthesis Analysis

Quinazolin-4(3H)-one derivatives, such as this compound, can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound involves a quinazolin-4(3H)-one core, which is a heterocyclic fused ring structure . This core is substituted with a chlorine atom at the 5th position and a methylthio group at the 2nd position .Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines . The inhibitory activities of the compounds were tested against multiple tyrosine protein kinases (CDK2, HER2, EGFR and VEGFR2) enzymes .Aplicaciones Científicas De Investigación

Antihypertensive Applications

5-Chloro-2-(methylthio)quinazolin-4(3H)-one has been explored in the synthesis of new compounds with potential antihypertensive effects. A study describes its use in synthesizing 4-phenylamino[1,2,4]triazolo-[2,3-a]quinazolin-5(4H)-ones, which exhibited satisfactory antihypertensive activity in rats (Hsu et al., 2003).

Antimicrobial Applications

Research indicates the potential of derivatives of this compound in antimicrobial applications. One study synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives showing significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Chaitanya et al., 2017).

Antihistaminic Applications

The compound has also been used in the development of novel H1-antihistaminic agents. Various studies have synthesized and tested derivatives of this compound for their H1-antihistaminic activity, showing significant effectiveness in protecting animals from histamine-induced bronchospasm (Alagarsamy & Parthiban, 2012), (Alagarsamy et al., 2003).

Antihyperglycemic Activity

Another research avenue has been the synthesis of quinazolin-4-ones derivatives for antihyperglycemic activity. Studies have found that certain synthesized compounds showed significant reduction in blood glucose levels in rat models, indicating potential for diabetes treatment (Ram et al., 2003).

Analgesic and Anti-inflammatory Applications

The compound has also been a key ingredient in synthesizing new molecules with analgesic and anti-inflammatory properties. These derivatives have been shown to exhibit significant activity in pain and inflammation management (Dash et al., 2017).

Mecanismo De Acción

The mechanism of action of 5-chloro-2-(methylthio)quinazolin-4(3H)-one and its derivatives involves inhibitory activity against multiple tyrosine protein kinases . Specifically, compounds 2i and 3i act as ATP non-competitive type-II inhibitor against CDK2 kinase enzymes and ATP competitive type-I inhibitor against EGFR kinase enzymes .

Propiedades

IUPAC Name |

5-chloro-2-methylsulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-14-9-11-6-4-2-3-5(10)7(6)8(13)12-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITFDQCQAZZFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=CC=C2)Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)

![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)